2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

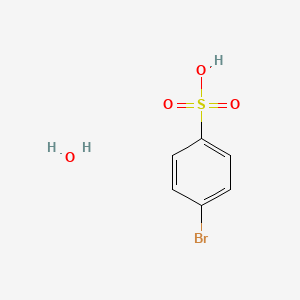

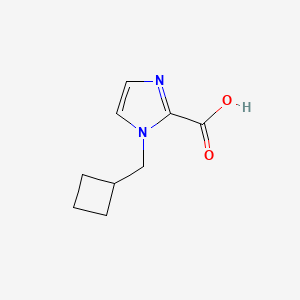

2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound with the empirical formula C7H10ClN3OS . It is a derivative of thiadiazole .

Synthesis Analysis

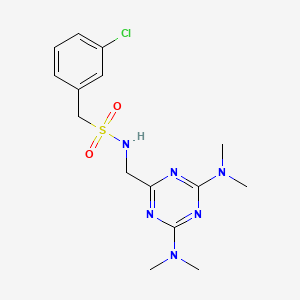

The synthesis of similar compounds has been reported in the literature. For example, a series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives have been synthesized by reaction of piperazinyl quinolones with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles . Another study reported the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide by exploiting the reactivity of cyanomethylene functionality .Molecular Structure Analysis

The molecular weight of 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide is 219.69 . The InChI string is 1S/C7H10ClN3OS/c1-4(2)6-10-11-7(13-6)9-5(12)3-8/h4H,3H2,1-2H3,(H,9,11,12) .Applications De Recherche Scientifique

Herbicidal Activity

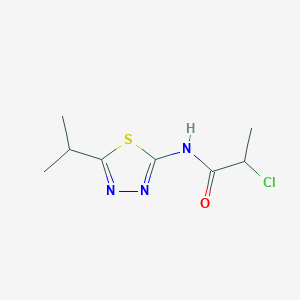

2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide and its derivatives have been explored for their potential applications in agriculture, particularly as herbicides. Research has shown that certain compounds synthesized from this chemical have effective herbicidal properties. For instance, studies on similar compounds have demonstrated significant inhibitory effects on weed growth, suggesting potential utility in controlling unwanted vegetation in agricultural settings. These findings are supported by investigations into the crystal structure and activity relationships of such compounds, which contribute to our understanding of how they can be optimized for better herbicidal efficacy (Liu et al., 2008).

Corrosion Inhibition

The chemical structure related to 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide has been evaluated for its corrosion inhibition properties. Studies involving quantum chemical and molecular dynamics simulation suggest that derivatives of this compound could serve as effective corrosion inhibitors for metals like iron. These investigations provide insights into the molecular interactions that contribute to the inhibition process, offering a pathway to developing more durable and corrosion-resistant materials (Kaya et al., 2016).

Antimicrobial and Cytotoxic Activities

Research into thiadiazole derivatives, including structures related to 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide, has revealed promising antimicrobial and cytotoxic activities. These studies have identified compounds that exhibit significant antibacterial and anticandidal effects, alongside notable cytotoxicity against certain cancer cell lines. The development of these derivatives for medical applications could lead to new therapeutic agents for treating infections and cancer (Dawbaa et al., 2021).

Mécanisme D'action

Target of Action

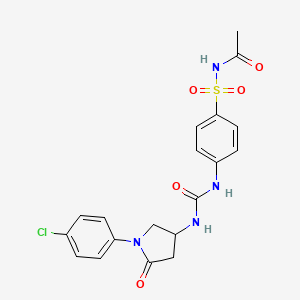

It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They can cross cellular membranes due to their mesoionic nature and interact strongly with various biological targets .

Mode of Action

Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This interaction can lead to various biological effects depending on the specific targets involved .

Biochemical Pathways

Given the broad biological activity of thiadiazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

The mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes, which could potentially influence their absorption and distribution .

Result of Action

Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models , suggesting that this compound could potentially have similar effects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of thiadiazole derivatives .

Propriétés

IUPAC Name |

2-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-4(2)7-11-12-8(14-7)10-6(13)5(3)9/h4-5H,1-3H3,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQSBRGVBCYWQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B2379167.png)

![3-[(4-chlorophenyl)methoxy]-N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]thiophene-2-carbohydrazide](/img/structure/B2379168.png)

![Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate](/img/structure/B2379169.png)

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2379171.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2379172.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2379174.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2379178.png)

![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2379180.png)